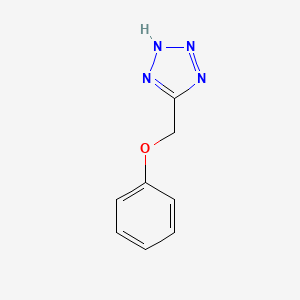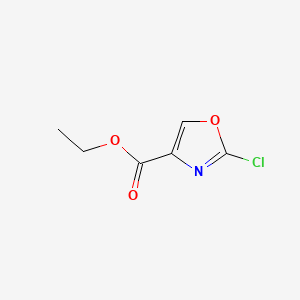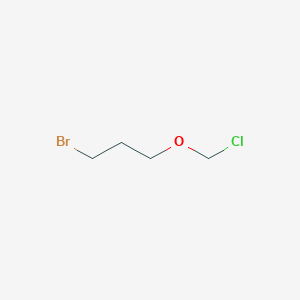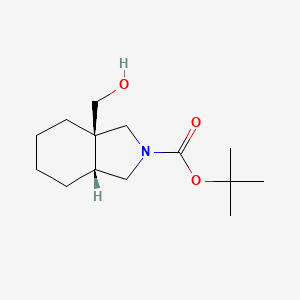![molecular formula C13H11ClFN7O4 B2875903 N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-chloro-6-fluorobenzamide CAS No. 450346-10-8](/img/structure/B2875903.png)
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-chloro-6-fluorobenzamide is a useful research compound. Its molecular formula is C13H11ClFN7O4 and its molecular weight is 383.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Synthesis of New Compounds
Research by Mousa et al. (2015) explored the synthesis of new compounds involving the hydrazinolysis of uracil derivatives, leading to the creation of fused uracil derivatives, which showed promising results in binding, chelation, and fragmentation of DNA. This indicates potential applications in DNA-related research and therapeutic development (Mousa et al., 2015).
Reductive Chemistry and Cytotoxicity Studies
Palmer et al. (1995) conducted a study focusing on the reductive chemistry of a novel bioreductive drug, revealing insights into its selective toxicity for hypoxic cells. This research contributes to understanding the mechanisms of drug action in hypoxic environments, which is critical for cancer therapy (Palmer et al., 1995).
Structural and Thermochemical Studies of Antibiotic Agents
Vangala et al. (2013) examined the molecular complexes formed by an antibacterial agent with pyridyl bases and 4-aminobenzamide. Their study revealed important information on the stability and structural properties of these solvates, which is crucial for the development of new solid forms of active pharmaceutical ingredients (Vangala et al., 2013).
Synthesis and Antitumor Evaluation
Racané et al. (2006) synthesized new derivatives of 6-amino-2-phenylbenzothiazole, which showed cytostatic activities against various malignant human cell lines. This research contributes to the development of new compounds with potential antitumor properties (Racané et al., 2006).
Development of Antihypertensive Agents
Abdel-Wahab et al. (2008) investigated the synthesis of compounds with potential antihypertensive α-blocking activity. This research is significant for the development of new medications for hypertension management (Abdel-Wahab et al., 2008).
Synthesis and Antioxidant Activity Studies
El-Gazzar et al. (2007) synthesized novel pyrimido[4,5-b]quinolin-4-one derivatives with new ring systems, which showed significant antioxidant activity. This research enhances the understanding of the role of these compounds in oxidative stress management (El-Gazzar et al., 2007).
Properties
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN7O4/c14-6-2-1-3-7(15)9(6)13(24)17-4-8(23)20-21-12-10(22(25)26)11(16)18-5-19-12/h1-3,5H,4H2,(H,17,24)(H,20,23)(H3,16,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCVDPIUGAZFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2875829.png)


![2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile](/img/structure/B2875834.png)

![2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2875837.png)

![(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875841.png)

![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)
